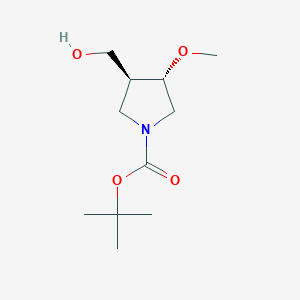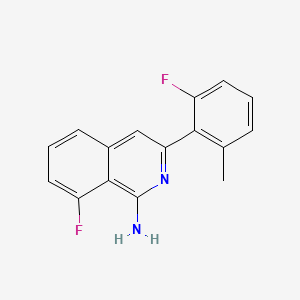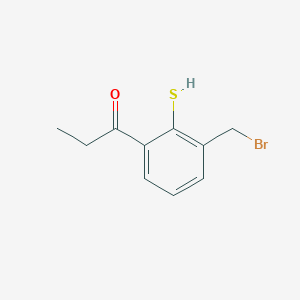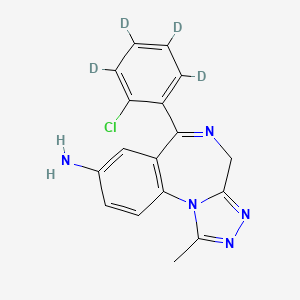
8-Aminoclonazolam-d4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Aminoclonazolam-d4 is a deuterated form of 8-Aminoclonazolam, which is a metabolite of clonazolam. Clonazolam is a triazolobenzodiazepine, a class of psychoactive substances known for their sedative and muscle relaxant properties . The deuterated form, this compound, is primarily used as an internal standard in analytical chemistry, particularly in mass spectrometry for the quantification of 8-Aminoclonazolam .
Métodos De Preparación
The synthesis of 8-Aminoclonazolam-d4 involves the incorporation of deuterium atoms into the molecular structure of 8-Aminoclonazolam. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The synthetic route generally starts with the precursor clonazolam, which undergoes a series of reactions including nitration, reduction, and substitution to yield 8-Aminoclonazolam. The deuterium atoms are introduced during these steps to produce the deuterated compound .
Análisis De Reacciones Químicas
8-Aminoclonazolam-d4 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield various oxidized derivatives, while reduction can produce reduced forms of the compound .
Aplicaciones Científicas De Investigación
8-Aminoclonazolam-d4 is widely used in scientific research, particularly in the fields of:
Mecanismo De Acción
The mechanism of action of 8-Aminoclonazolam-d4 is similar to that of other benzodiazepines. It acts on the central nervous system by enhancing the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor. This leads to increased inhibitory effects in the brain, resulting in sedative, anxiolytic, and muscle relaxant properties . The deuterium atoms in this compound do not significantly alter its mechanism of action but provide a stable isotopic label for analytical purposes .
Comparación Con Compuestos Similares
8-Aminoclonazolam-d4 can be compared with other similar compounds, such as:
7-Aminoclonazolam: Another metabolite of clonazolam, differing in the position of the amino group on the benzodiazepine ring.
8-Aminoclonazepam: A metabolite of clonazepam, another benzodiazepine, with similar properties but different parent compound.
Flualprazolam: A triazolobenzodiazepine with similar sedative and anxiolytic properties but different chemical structure.
Bromazolam: Another triazolobenzodiazepine with similar effects but different substituents on the benzodiazepine ring.
This compound is unique due to its deuterated form, which makes it particularly useful as an internal standard in analytical chemistry .
Propiedades
Fórmula molecular |
C17H14ClN5 |
|---|---|
Peso molecular |
327.8 g/mol |
Nombre IUPAC |
6-(2-chloro-3,4,5,6-tetradeuteriophenyl)-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-8-amine |
InChI |
InChI=1S/C17H14ClN5/c1-10-21-22-16-9-20-17(12-4-2-3-5-14(12)18)13-8-11(19)6-7-15(13)23(10)16/h2-8H,9,19H2,1H3/i2D,3D,4D,5D |
Clave InChI |
XGLOOOYZAISIOP-QFFDRWTDSA-N |
SMILES isomérico |
[2H]C1=C(C(=C(C(=C1[2H])C2=NCC3=NN=C(N3C4=C2C=C(C=C4)N)C)Cl)[2H])[2H] |
SMILES canónico |
CC1=NN=C2N1C3=C(C=C(C=C3)N)C(=NC2)C4=CC=CC=C4Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


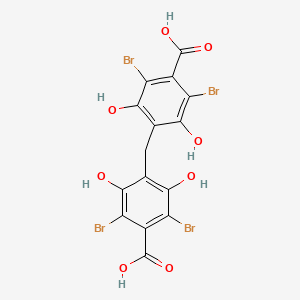
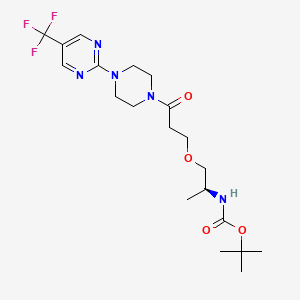
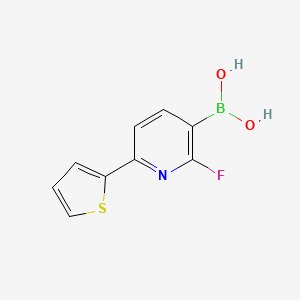

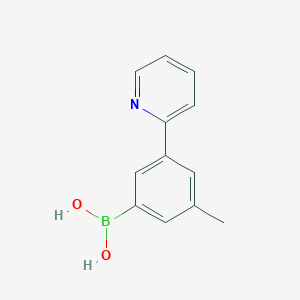
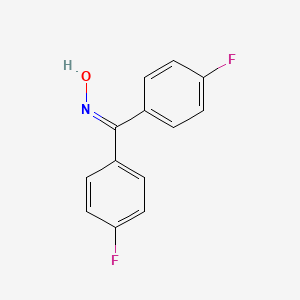
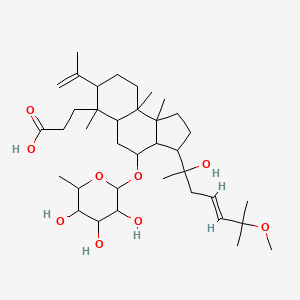
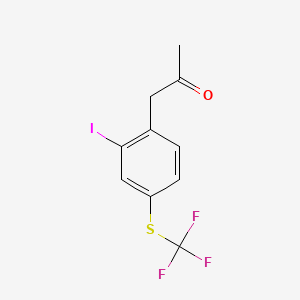
![(2S)-7-hydroxy-2-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]-2,3-dihydrochromen-4-one](/img/structure/B14076158.png)
